(2S)-1-propanoylpyrrolidine-2-carboxylic acid
Overview
Description
(2S)-1-propanoylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Propionyl-L-Proline is the enzyme Pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in proline metabolism, which is prominently featured in the unique metabolism of cancer cells .
Mode of Action
1-Propionyl-L-Proline interacts with its target, PYCR, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in proline metabolism. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
1-Propionyl-L-Proline affects the proline metabolic cycle . Proline metabolism involves the enzyme-catalyzed interconversion of L-proline and L-glutamate . Disruption of this cycle by 1-Propionyl-L-Proline can impact cellular growth and death pathways by maintaining redox homeostasis between the cytosol and mitochondria .
Pharmacokinetics
Related compounds such as propionyl-l-carnitine have been shown to play an important role in the metabolism of both carbohydrates and lipids, leading to an increase in atp generation
Result of Action
The molecular and cellular effects of 1-Propionyl-L-Proline’s action are largely tied to its impact on proline metabolism. By inhibiting PYCR, it disrupts the proline metabolic cycle, potentially affecting cellular growth and death pathways . This could have significant implications for diseases like cancer, where proline metabolism is often dysregulated .
Biochemical Analysis
Biochemical Properties
1-Propionyl-L-proline interacts with various enzymes, proteins, and other biomolecules. It is involved in proline metabolism, which is central to the metabolic shift that sustains cancer cells proliferation, survival, and metastatic spread . The metabolism of 1-Propionyl-L-Proline involves two other amino acids, glutamate and ornithine, and five enzymatic activities .
Cellular Effects
1-Propionyl-L-Proline has been shown to have effects on various types of cells and cellular processes. For instance, it has been demonstrated to exert a protective effect in different models of both cardiac and endothelial dysfunction . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Propionyl-L-Proline exerts its effects through various mechanisms. It is involved in the oxidation of proline to glutamic acid, a process that is crucial for many biological functions . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1-Propionyl-L-Proline change over time in laboratory settings. For example, a 20-week treatment with 1-Propionyl-L-Proline in an animal model of obesity and insulin resistance showed a reduction in body weight, abdominal adiposity, plasmatic insulin, and liver triglyceride content .
Dosage Effects in Animal Models
The effects of 1-Propionyl-L-Proline vary with different dosages in animal models. For instance, a study showed that 2 g/day of 1-Propionyl-L-Proline was required for at least 2 weeks to affect body mass in type 2 diabetes mellitus patients .
Metabolic Pathways
1-Propionyl-L-Proline is involved in several metabolic pathways. It is a key component in proline metabolism, which is central to the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread . This process involves interactions with various enzymes and cofactors .
Transport and Distribution
1-Propionyl-L-Proline is transported and distributed within cells and tissues. The amino acid transporter PAT1, expressed in intestine, kidney, brain, and other organs, mediates the uptake of proline and derivatives in a pH gradient-dependent manner .
Subcellular Localization
Current studies are leveraging advanced machine learning techniques to predict the subcellular localization of proteins from their amino acid sequences .
Properties
IUPAC Name |
(2S)-1-propanoylpyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-7(10)9-5-3-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOGFHQPAHSMQS-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCC[C@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350313 | |
Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59785-66-9 | |
Record name | (2S)-1-propanoylpyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.